Structural Differentiation from Common Pyrimidinone Screening Compounds
The target compound’s 4-methoxyphenethyl side chain distinguishes it from analogs such as 2-(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2,4-dimethoxyphenyl)acetamide (ChemDiv P574-2306), which bears a different amide tail and additional amine substituent . While no head-to-head assay data exist between these two exact compounds, related scaffolds demonstrate that the nature of the N-substituent critically controls HDAC6 vs. HDAC1 selectivity [1]. For example, a structurally related pyrimidine hydroxy amide (BDBM218167) exhibits HDAC6 IC50 = 29.3 nM vs. HDAC1 IC50 = >30,000 nM [1]. The target compound is predicted to occupy a distinct selectivity profile space.
| Evidence Dimension | Structural and predicted selectivity differentiation |
|---|---|
| Target Compound Data | 4-methoxyphenethyl tail; no direct IC50 available |
| Comparator Or Baseline | ChemDiv P574-2306: 2,4-dimethoxyphenyl tail and 2-amino-4-ethyl substitution; BDBM218167: HDAC6 IC50 = 29.3 nM, HDAC1 IC50 >30,000 nM |
| Quantified Difference | Not quantifiable for target compound; class trend indicates tail structure drives isoform selectivity |
| Conditions | Inferred from HDAC fluorescent substrate assays (BindingDB) |
Why This Matters
Procurement for HDAC-focused projects requires awareness that this compound’s specific substitution pattern likely confers a selectivity fingerprint different from other available pyrimidinone screening hits.
- [1] BindingDB. BDBM218167 US9249087, 10. IC50 data for a related pyrimidine hydroxy amide scaffold. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=218167 View Source
